![molecular formula C17H34O2S B018851 10-Thiastearic acid CAS No. 105099-89-6](/img/structure/B18851.png)
10-Thiastearic acid
Overview
Description
Synthesis Analysis
The synthesis of 10-thiastearic acid and its derivatives has been explored for potential applications in medicinal chemistry and biochemistry. For example, the synthesis of thiashikimic acid derivatives, which are structurally related to this compound, involves complex reactions including Diels–Alder cycloadditions and osmium tetroxide-mediated dihydroxylations (Adam et al., 1992). Such methodologies could be adapted for the synthesis of this compound and its analogs, emphasizing the role of sulfur in mediating specific chemical transformations.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the substitution of a methylene group with a sulfur atom within the fatty acid chain. This modification significantly impacts the compound's electronic and steric properties, influencing its interactions and reactivity. Detailed structural analyses, including X-ray crystallography, have been conducted on related sulfur-containing compounds to understand the influence of sulfur on molecular conformation and reactivity (Adam et al., 1992).
Chemical Reactions and Properties
This compound exhibits unique chemical reactivity due to the presence of sulfur. For instance, it inhibits the biosynthesis of dihydrosterculic acid in protozoans, highlighting its potential as an antiprotozoal agent (Pascal et al., 1986). This specific inhibition suggests that this compound can interact with enzyme systems involved in fatty acid metabolism, which could be leveraged in the design of novel therapeutic agents.
Scientific Research Applications
Antiprotozoal Agent Design : Pascal, Mannarelli, and Ziering (1986) discovered that 10-Thiastearic acid inhibits dihydrosterculic acid biosynthesis and slows down the growth of the protozoan Crithidia fasciculata. This suggests its potential in the design of antiprotozoal agents (Pascal, Mannarelli, & Ziering, 1986).
Inhibition of Methotrexate-Sensitive and -Resistant Microorganisms : Kim, Gaumont, Kisliuk, and Mautner (1975) found that 10-thia-10-deaza analogs of folic acid and pteroic acid, which include compounds like this compound, show high activity in inhibiting methotrexate-sensitive and -resistant microorganisms and their enzymes (Kim, Gaumont, Kisliuk, & Mautner, 1975).
Chemotherapeutic Potential Against Leishmaniasis : Beach, Pascal, and Holz (1989) reported that thiastearic acids, including this compound, may be potential chemotherapeutic agents for treating leishmaniasis. These compounds inhibit growth and cause a loss of dihydrosterculic acid and phosphatidylethanolamine in leishmanial strains (Beach, Pascal, & Holz, 1989).
Production in Biotechnology : Hou (1994) studied Flavobacterium sp. strain DS5, which efficiently produces 10-ketostearic acid from oleic acid, indicating potential applications in pharmaceuticals and cosmetics (Hou, 1994).
Selective Chemotherapeutic Interventions : Alloatti, Testero, and Uttaro (2009) found that thiastearate and Isoxyl, which are related to this compound, show promise as selective chemotherapeutic interventions targeting Trypanosoma cruzi's Delta9 desaturase. This could potentially reduce parasite growth and fatty acid content (Alloatti, Testero, & Uttaro, 2009).
Biocatalytic Applications : Koritala, Hou, Hesseltine, and Bagby (1989) demonstrated that Nocardia cholesterolicum NRRL 5767 can effectively convert oleic acid to 10-hydroxystearic acid, suggesting its potential as a biocatalyst for fatty acid production (Koritala, Hou, Hesseltine, & Bagby, 1989).
Mechanism of Action
Target of Action
The primary target of 10-Thiastearic acid is the desaturation of stearate to oleate . This process is crucial in the metabolism of fatty acids, and by inhibiting it, this compound can exert its effects.
Mode of Action
This compound interacts with its target by inhibiting the conversion of stearate to oleate . This inhibition occurs in rat hepatocytes and hepatoma cells, and it is more than 80% effective at a concentration of 25 µM .
Biochemical Pathways
The inhibition of stearate to oleate desaturation by this compound affects the metabolism of fatty acids . This modulation influences the distribution of fatty acids within phospholipid pools
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) has been reported , which could influence its bioavailability.
Result of Action
The primary result of this compound’s action is its hypolipidemic effect . By inhibiting the desaturation of stearate to oleate, it can reduce lipid levels, making it a useful tool for evaluating new anti-obesity therapeutics .
properties
IUPAC Name |
9-octylsulfanylnonanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2S/c1-2-3-4-5-9-12-15-20-16-13-10-7-6-8-11-14-17(18)19/h2-16H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIBNTWPNMKIGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146944 | |
Record name | 10-Thiastearic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
105099-89-6 | |
Record name | 10-Thiastearic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105099896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Thiastearic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 10-Thiastearic acid exert its antifungal activity in Histoplasma capsulatum?
A1: While the exact mechanism of action isn't fully detailed in the provided abstracts, research suggests that this compound, being a fatty acid analog, likely disrupts lipid metabolism in H. capsulatum []. This disruption likely stems from its interference with fatty acid desaturases, enzymes crucial for introducing double bonds into fatty acids []. These double bonds are essential for the proper structure and function of cell membranes and other lipid-dependent processes in the fungus. By inhibiting these enzymes, this compound may lead to the accumulation of saturated fatty acids and a deficiency of unsaturated fatty acids, ultimately impairing fungal growth.
Q2: What are the potential applications of this compound in combating fungal infections?
A2: The research highlights this compound's potential as a lead compound for developing new antifungal drugs []. Its efficacy against H. capsulatum, a fungus causing the potentially fatal disease histoplasmosis, suggests it could be further explored for treating this infection []. Furthermore, its mechanism of action, targeting fatty acid desaturases, might offer a broader spectrum of activity against other fungi, making it a promising candidate for further investigation and drug development.
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